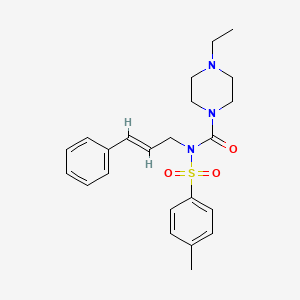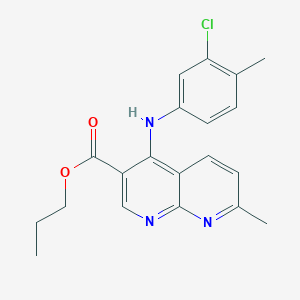
Propyl 4-((3-chloro-4-methylphenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “Propyl 4-((3-chloro-4-methylphenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxylate” is a complex organic molecule. It contains a naphthyridine core, which is a nitrogen-containing heterocyclic compound. The naphthyridine core is substituted with a propyl carboxylate group, a 3-chloro-4-methylphenyl amino group, and a methyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the naphthyridine core suggests that the compound may have aromatic properties. The chlorine atom on the phenyl ring, the amino group, and the propyl carboxylate group would all contribute to the compound’s overall polarity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The amino group and the carboxylate group are both capable of participating in various chemical reactions. Additionally, the chlorine atom on the phenyl ring could potentially be replaced in a nucleophilic aromatic substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would be influenced by the strength of the intermolecular forces present .科学的研究の応用
Medicinal Chemistry Applications
In the realm of medicinal chemistry, naphthyridine derivatives have been investigated for their potential as antibacterial agents. For instance, pyridonecarboxylic acids, closely related to the naphthyridine framework, have shown significant antibacterial activity against a range of pathogens. These compounds, including analogs with specific substituents at the naphthyridine core, were found to be more active than certain standard drugs, indicating their potential for further biological studies (H. Egawa et al., 1984) Egawa et al., 1984.
Organometallic Chemistry
In organometallic chemistry, naphthyridine derivatives have been used as ligands to synthesize novel ruthenium catalysts for ketone reduction. These catalysts demonstrate significant potential in catalytic applications, showcasing the versatility of naphthyridine derivatives in synthesizing complex organometallic compounds for industrial and synthetic purposes (S. Facchetti et al., 2016) Facchetti et al., 2016.
Microbiology
In microbiology, the antibacterial and modulatory activities of naphthyridine derivatives have been evaluated in silico and in vitro. These studies indicate that certain naphthyridine compounds could serve as effective antibacterial agents, potentially offering new avenues for treating bacterial infections resistant to traditional antibiotics (F. Figueredo et al., 2020) Figueredo et al., 2020.
Analytical Chemistry
In analytical chemistry, naphthyridine derivatives have been utilized in the development of new fluorescent-based assays for analyzing enzyme activity. The unique fluorescent properties of these compounds enable sensitive and specific detection of enzymatic reactions, highlighting their importance in biochemical and diagnostic research (T. Nalder et al., 2016) Nalder et al., 2016.
Safety and Hazards
特性
IUPAC Name |
propyl 4-(3-chloro-4-methylanilino)-7-methyl-1,8-naphthyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2/c1-4-9-26-20(25)16-11-22-19-15(8-6-13(3)23-19)18(16)24-14-7-5-12(2)17(21)10-14/h5-8,10-11H,4,9H2,1-3H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYEXWSSMMLZJFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CN=C2C(=C1NC3=CC(=C(C=C3)C)Cl)C=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one](/img/structure/B2872124.png)
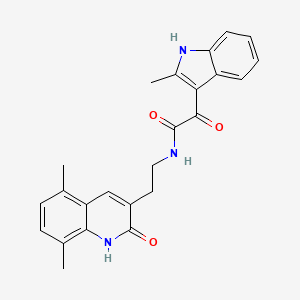
![N-(3,4-difluorophenyl)-2-((2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2872128.png)
![N-(4-bromo-2-fluorophenyl)-N'-[4-methoxy-2-(4-methylphenyl)quinolin-6-yl]urea](/img/structure/B2872130.png)
![(4Z)-4-[(4-Methoxyphenyl)methylidene]-2-methyl-2,3-dihydro-1H-acridine-9-carboxylic acid](/img/structure/B2872131.png)
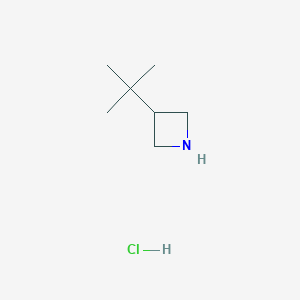
![N'-[(E)-(4-methoxyphenyl)methylidene]-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide](/img/structure/B2872134.png)
![4-chloro-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide hydrochloride](/img/structure/B2872135.png)
![2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2872136.png)
![2,5-dimethyl-1-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-pyrrole-3-carbaldehyde](/img/structure/B2872138.png)
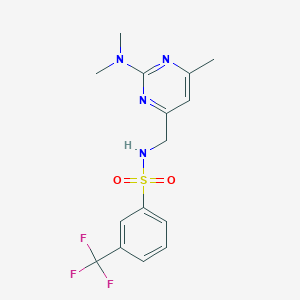
![2-[[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2872141.png)
![2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol](/img/structure/B2872143.png)
